

# DNDI-6510 as a tool compound for coronavirus research

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## Compound of Interest

Compound Name: DNDI-6510

Cat. No.: B15604605

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## DNDI-6510: A Tool Compound for Coronavirus Research

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**DNDI-6510**, a non-covalent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), has emerged from the COVID Moonshot open-science collaboration.[1][2][3] This document provides detailed application notes and protocols for the use of **DNDI-6510** as a tool compound in coronavirus research. Despite its potent in vitro antiviral activity and demonstrated in vivo efficacy in preclinical models, the development of **DNDI-6510** was discontinued due to significant species-specific metabolic liabilities, specifically PXR-linked auto-induction of its own metabolism.[1][2][3] Understanding both its strengths and limitations is crucial for its effective application in research settings. This guide offers comprehensive data, experimental procedures, and key insights to facilitate the use of **DNDI-6510** in elucidating the biology of coronaviruses and in the development of novel antiviral therapies.

### Introduction

The SARS-CoV-2 main protease (Mpro, also known as 3CLpro) is an essential enzyme for viral replication, making it a prime target for antiviral drug development. **DNDI-6510** is a potent, non-covalent inhibitor of SARS-CoV-2 Mpro that has demonstrated significant promise in early-stage research.[1][2][3] It exhibits clear cellular activity, comparable to the approved Mpro inhibitor nirmatrelvir, and is highly selective for coronavirus Mpro.[4] This compound was developed to address the genotoxic liabilities of earlier lead compounds in the same series.[1][2][5] While in vivo efficacy was observed in preclinical models of SARS-CoV-2 infection, the compound's progression was halted due to rodent-specific PXR-linked induction of its metabolism, which prevented the maintenance of sufficient exposure levels for full toxicological assessment.[2][6] Nevertheless, **DNDI-6510** remains a valuable tool for in vitro and mechanistic studies of coronavirus Mpro inhibition.

## Data Presentation

### In Vitro Efficacy

**DNDI-6510** has demonstrated potent antiviral activity against a range of SARS-CoV-2 variants of concern. The half-maximal effective concentration (EC50) values are summarized in the table below.

SARS-CoV-2 Variant of Concern	EC50 (nM)
Omicron (BA.1)	<20
Delta (B.1.617.2)	224

### In Vivo Pharmacokinetics in Rats (Maximum Tolerated Dose Study)

Pharmacokinetic data from a repeat-dose study in rats revealed a significant reduction in exposure (AUC) on day 3 compared to day 1, indicative of metabolic induction.

Dose	Day	AUClast (ng·h/ml) (mean ± SD)
300 mg/kg	1	51,567 ± 21,975
3	13,865 ± 8,330	
1000 mg/kg	1	193,833 ± 67,182
3	46,217 ± 33,034	

## In Vitro PXR-Linked Induction

In vitro studies in hepatocytes from different species confirmed the potential for PXR-linked metabolic induction.

Species	Fold Increase in PXR-linked Induction
Mouse	5-fold
Rat	10-fold
Dog	10-fold
Human	17-fold

## Experimental Protocols

### In Vitro Antiviral Activity Assay

This protocol describes a cell-based assay to determine the antiviral efficacy of **DNDI-6510** against SARS-CoV-2.

Materials:

- **DNDI-6510**
- A549-Dual hACE2-TMPRSS2 cells

- DMEM (supplemented with 10% FCS, 10 µg/ml blasticidin, 100 µg/ml hygromycin, 0.5 µg/ml puromycin, and 100 µg/ml zeocin)
- Assay medium (DMEM supplemented with 2% v/v FCS)
- SARS-CoV-2 virus stock
- MTS reagent
- 96-well plates

#### Procedure:

- Seed A549-Dual hACE2-TMPRSS2 cells in a 96-well plate at a density of 15,000 cells per well in culture medium.
- Incubate the plate for 24 hours.
- Prepare serial dilutions of **DNDI-6510** in assay medium.
- Remove the culture medium from the cells and add the compound dilutions.
- Infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of approximately 0.003 TCID<sub>50</sub>/ml.
- Incubate the infected plates for 4 days.
- Assess cell viability using the MTS assay according to the manufacturer's instructions.
- In parallel, test the compound dilutions on mock-infected cells to assess cytotoxicity.
- Calculate the EC<sub>50</sub> value from the dose-response curve of the virus-infected cells.

## In Vivo Efficacy Study in a Mouse Model of SARS-CoV-2 Infection

This protocol provides a general framework for evaluating the in vivo efficacy of **DNDI-6510**. It is important to note that studies using this protocol with **DNDI-6510** at doses of 15, 50, and 150

mg/kg PO did not show a reduction in lung viral loads.[6]

#### Animal Model:

- Wild-type 129/S mice or metabolically humanized mice (to mitigate the rapid metabolism in conventional mice).

#### Materials:

- **DNDI-6510**
- Vehicle for oral administration
- ABT inhibitor (for co-dosing with wild-type mice to inhibit metabolism)
- SARS-CoV-2 virus stock (mouse-adapted strain)
- Appropriate caging and handling facilities within a BSL-3 laboratory.

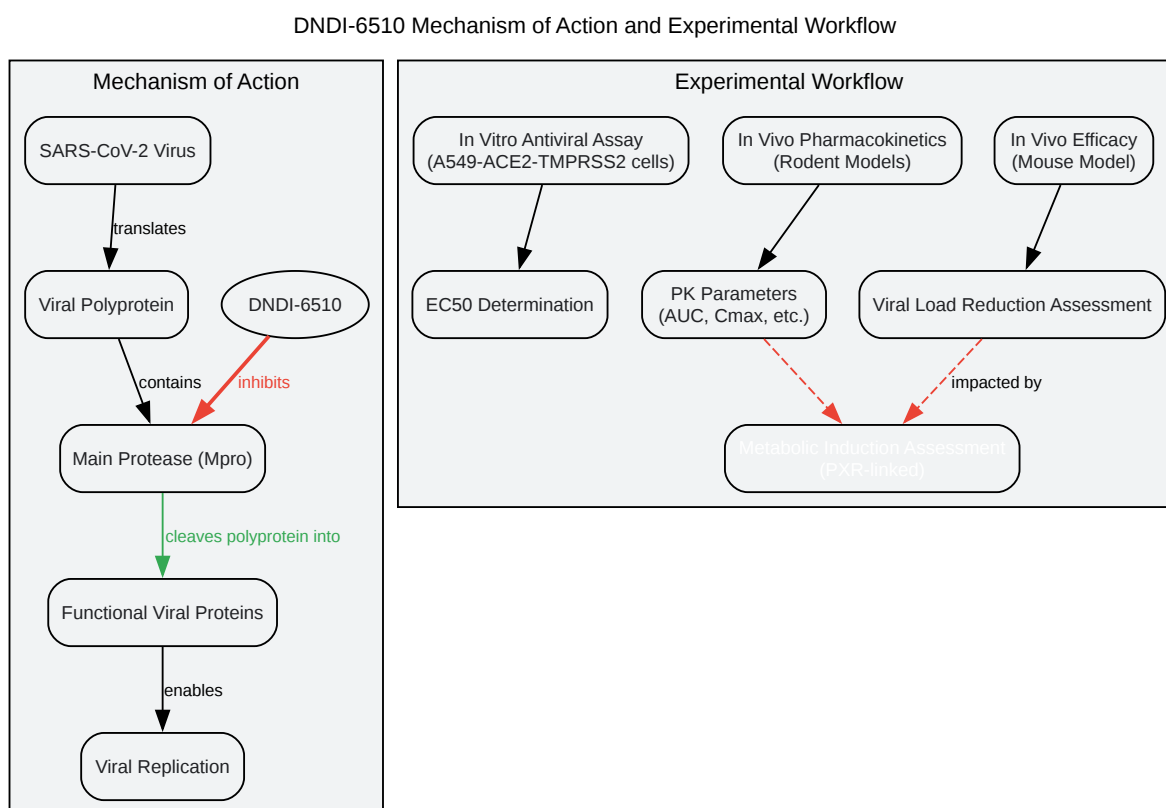
#### Procedure:

- All animal experiments must be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC).
- Acclimatize animals to the facility for a minimum of 72 hours before the start of the experiment.
- Infect mice intranasally with a sublethal dose of a mouse-adapted SARS-CoV-2 strain.
- Initiate treatment with **DNDI-6510** (e.g., by oral gavage) at a predetermined time post-infection. For wild-type mice, co-administer with an ABT inhibitor.
- Administer the compound at the desired dosing frequency and duration.
- Monitor animal weight and clinical signs of disease daily.
- At the end of the study, euthanize the animals and collect lungs for viral load determination by RT-qPCR or plaque assay.

- Compare viral titers in the lungs of treated animals to those of vehicle-treated controls.

## Visualizations

### Signaling Pathway and Experimental Workflow

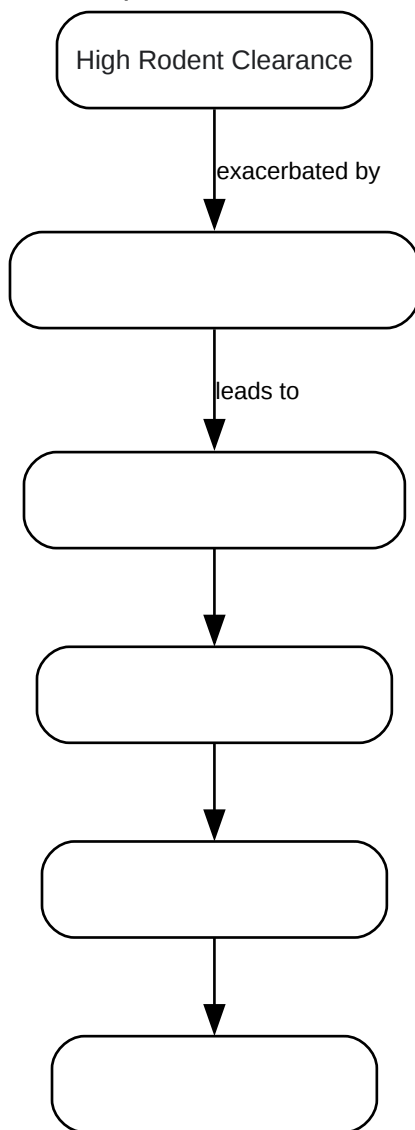


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Caption: **DNDI-6510** inhibits SARS-CoV-2 Mpro, blocking viral replication.

## Logical Relationship of Compound Liabilities

## DNDI-6510 Development Discontinuation Cascade

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Caption: The cascade of liabilities leading to the discontinuation of **DNDI-6510**.

## Conclusion

**DNDI-6510** is a well-characterized, potent inhibitor of the SARS-CoV-2 main protease. Its open-science history provides a rich dataset for its use as a tool compound. While its development was halted due to metabolic liabilities in rodents, it remains a valuable reagent for in vitro studies targeting Mpro, for use in structure-activity relationship (SAR) studies, and as a reference compound in the development of new coronavirus inhibitors. Researchers using

**DNDI-6510** in vivo should be aware of its rapid, auto-induced metabolism and consider the use of metabolically humanized animal models or co-administration with metabolic inhibitors to achieve and maintain effective concentrations. The information provided in these application notes is intended to guide researchers in the effective and appropriate use of **DNDI-6510** for advancing our understanding of coronavirus biology and the development of next-generation antiviral therapies.

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